1-(Cyclopropylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides or other leaving groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Solvents: Tetrahydrofuran (THF), dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Cyclopropylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclopropyl-containing Peptides: These compounds share the cyclopropyl group and exhibit similar structural features.
Cycloalkanes: Compounds like cyclopropane and cyclohexane have similar cyclic structures but differ in their functional groups and reactivity
Uniqueness: 1-(Cyclopropylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its combination of a cyclopropylmethyl group and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-methyl-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-11-8(13)7(9(14)15)5-12(10(11)16)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
RFVKLNOMZLUTDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.